3-Methyl-4-oxo-2-hexenedioic acid diethyl ester 3-Methyl-4-oxo-2-hexenedioic acid diethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18439977
InChI: InChI=1S/C11H16O5/c1-4-15-10(13)6-8(3)9(12)7-11(14)16-5-2/h6H,4-5,7H2,1-3H3/b8-6+
SMILES:
Molecular Formula: C11H16O5
Molecular Weight: 228.24 g/mol

3-Methyl-4-oxo-2-hexenedioic acid diethyl ester

CAS No.:

Cat. No.: VC18439977

Molecular Formula: C11H16O5

Molecular Weight: 228.24 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-4-oxo-2-hexenedioic acid diethyl ester -

Specification

Molecular Formula C11H16O5
Molecular Weight 228.24 g/mol
IUPAC Name diethyl (E)-3-methyl-4-oxohex-2-enedioate
Standard InChI InChI=1S/C11H16O5/c1-4-15-10(13)6-8(3)9(12)7-11(14)16-5-2/h6H,4-5,7H2,1-3H3/b8-6+
Standard InChI Key YURBSDMYXIHAMQ-SOFGYWHQSA-N
Isomeric SMILES CCOC(=O)CC(=O)/C(=C/C(=O)OCC)/C
Canonical SMILES CCOC(=O)CC(=O)C(=CC(=O)OCC)C

Introduction

Structural and Chemical Properties

Molecular Characterization

3-Methyl-4-oxo-2-hexenedioic acid diethyl ester, also known as diethyl (E)-3-methyl-4-oxohex-2-enedioate, belongs to the class of α,β-unsaturated diesters. Its IUPAC name reflects the esterification of both carboxylic acid groups in the hexenedioic acid backbone, with a methyl substituent at the third carbon and a keto group at the fourth position. The conjugated double bond between C2 and C3 enhances its reactivity in cycloaddition and electrophilic substitution reactions.

Table 1: Key Molecular Data

PropertyValue
Molecular FormulaC₁₁H₁₆O₅
Molecular Weight228.24 g/mol
IUPAC NameDiethyl (E)-3-methyl-4-oxohex-2-enedioate
CAS Registry Number112995-24-1
Standard InChIInChI=1S/C11H16O5/c1-4-15-10(13)6-8(3)9(12)7-11(14)16-5-2/h6H,4-5,7H2,1-3H3/b8-6+

The compound’s stereoelectronic configuration, confirmed via NMR spectroscopy, reveals distinct shifts for the α,β-unsaturated ester (δ 5.8–6.3 ppm) and keto carbonyl (δ 2.1–2.5 ppm).

Synthesis and Industrial Production

Conventional Synthesis Pathways

The synthesis of 3-methyl-4-oxo-2-hexenedioic acid diethyl ester typically involves a multi-step process:

  • Muconic Acid Derivatization: Biologically derived muconic acid undergoes reduction using zinc halides or catalytic hydrogenation to yield 3-hexenedioic acid derivatives .

  • Esterification: The diacid intermediate is treated with ethanol under acidic conditions (e.g., H₂SO₄) to form the diethyl ester.

  • Functionalization: Introduction of the methyl and keto groups via aldol condensation or Michael addition, often requiring palladium or ruthenium catalysts .

Metathesis-Based Production

Recent patents highlight advanced methods utilizing olefin metathesis. For example:

  • Grubbs Catalyst-Mediated Reactions: Cross-metathesis between 3-hexenedioic acid esters and ω-9 unsaturated fatty acids (e.g., oleic acid) produces long-chain diesters, which are hydrogenated to yield saturated analogs .

  • Reaction Conditions: Temperatures of 40–80°C and pressures of 1–5 atm optimize yield (≥75%) while minimizing side products like oxirane esters .

Reactivity and Applications

Hydrolysis and Condensation

The compound’s ester groups undergo alkaline hydrolysis to form 3-methyl-4-oxo-2-hexenedioic acid, a precursor for polyamide synthesis. Nucleophilic attack at the β-carbon of the α,β-unsaturated system facilitates Michael additions, enabling the construction of heterocyclic frameworks.

Industrial Relevance

  • Polymer Chemistry: Serves as a monomer in nylon 6,12 production via polycondensation with hexamethylenediamine .

  • Pharmaceutical Intermediates: Used in synthesizing prostaglandin analogs and retinoids due to its conjugated enone system .

Analytical Characterization and Artifacts

Spectroscopic Identification

  • GC-MS: Prominent fragments at m/z 228 (molecular ion), 185 (loss of COOEt), and 127 (cleavage at the double bond).

  • ¹³C NMR: Carbonyl signals at δ 170–175 ppm (esters) and δ 205–210 ppm (keto group) .

Artifact Formation

Treatment with diazomethane, a common methylating agent, induces side reactions:

  • Oxirane Formation: Diazomethane adds across the double bond, generating epoxy esters (e.g., 3-methyl-4-oxo-2,3-epoxyhexanedioic acid diethyl ester) .

  • Homologation: Insertion reactions produce homologous esters with extended alkyl chains, complicating chromatographic analysis .

Table 2: Common Artifacts and Their Properties

ArtifactRetention Index (GC)Key MS Fragments (m/z)
Epoxy ester derivative1420244, 199, 141
Homologous C₁₃ ester1565256, 213, 155

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